![molecular formula C20H18FN3O2 B2507139 N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide CAS No. 921803-91-0](/img/structure/B2507139.png)
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide
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Overview
Description
The compound "N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide" is a chemical entity that appears to be related to a class of compounds with potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their biological relevance. For instance, compounds with pyridazine cores, such as those mentioned in the papers, are often explored for their potential as ligands for various receptors or as herbicides with bleaching activities .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from simple precursors. For example, the synthesis of 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives starts from ethyl 2-(3-trifluoromethylphenyl)acetate and proceeds through five steps with a moderate yield . Similarly, N-[4-(dicyanomethylazo)phenyl]-2-saccharin-2-ylacetamide serves as a precursor for various pyridazine and pyrimidine derivatives, indicating that the synthesis of such compounds can be complex and may require careful planning and optimization .
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by the presence of a pyridazine ring, which is a six-membered heterocyclic compound with two nitrogen atoms. Substitutions on this ring, as well as on the phenyl rings, can significantly affect the binding affinity and selectivity for biological targets such as sigma receptors . The presence of a fluorine atom, as in the compound of interest, is known to influence the electronic properties and could potentially enhance biological activity or selectivity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds often include cyclization steps, where linear precursors are transformed into cyclic structures. Additionally, substitutions on the aromatic rings are achieved through various reactions, such as halogenation or nucleophilic substitution, which can introduce different functional groups like fluorine, chlorine, or methoxy groups . These modifications are crucial for tuning the properties of the final compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are largely determined by their molecular structure. For instance, the presence of halogen atoms can increase lipophilicity, which may affect the compound's solubility and permeability across biological membranes . The electronic properties of the substituents can also influence the acidity or basicity of the compound, which in turn can affect its stability and reactivity .
Scientific Research Applications
Cancer Research : A derivative of this compound, ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate, has shown potent cytotoxic activity against human cancer cell lines, such as cervical cancer, lung adenocarcinoma, and triple negative breast cancer cells. This compound also exhibited inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, indicating potential as an effective anti-cancer agent (Riadi et al., 2021).
Glutaminase Inhibition : Analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a potent and selective inhibitor of kidney-type glutaminase, have been synthesized and evaluated. This research is significant for developing more potent glutaminase inhibitors with improved drug-like properties, which is crucial for cancer therapy (Shukla et al., 2012).
Anti-inflammatory Activity : Synthesis of derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide has shown significant anti-inflammatory activity. Such compounds could have potential therapeutic applications in treating inflammation-related disorders (Sunder & Maleraju, 2013).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c21-17-8-6-16(7-9-17)18-10-11-20(26)24(23-18)13-12-22-19(25)14-15-4-2-1-3-5-15/h1-11H,12-14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXQKNRBLDWRFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide |
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